Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate

Description

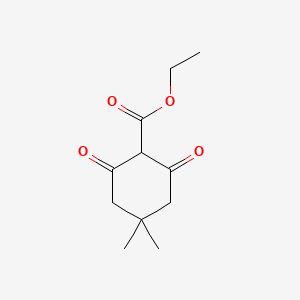

Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate (CAS: 23022-07-3) is a cyclohexane derivative featuring two ketone groups at positions 2 and 6, two methyl substituents at position 4, and an ethyl ester group at position 1. The compound’s rigid dioxocyclohexane core contributes to its stability, while the ester group enables reactivity in organic synthesis.

Properties

Molecular Formula |

C11H16O4 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C11H16O4/c1-4-15-10(14)9-7(12)5-11(2,3)6-8(9)13/h9H,4-6H2,1-3H3 |

InChI Key |

KJCMDWWNULGLDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(=O)CC(CC1=O)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate typically involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various ester derivatives.

Scientific Research Applications

Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate is utilized in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Methyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate

Structural Differences :

- Ester Group : Methyl ester (vs. ethyl in the target compound).

- Molecular Weight : 198.22 g/mol (vs. higher for ethyl analog, though exact data unavailable).

Physicochemical Properties :

Table 1: Key Properties

| Property | Ethyl Derivative (CAS 23022-07-3) | Methyl Derivative (CAS 54334-96-2) |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₄ | C₁₀H₁₄O₄ |

| Molecular Weight | Not explicitly reported | 198.22 g/mol |

| Storage Conditions | Likely similar | 2–8°C (inert atmosphere) |

| Hazard Profile | Likely similar | H315, H319, H335 |

N-Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) Derivatives

Structural Differences :

Contrast with Target Compound :

- The ethyl ester lacks protective group functionality, limiting its direct use in peptide chemistry but retaining value as a synthon for ketone or ester transformations.

Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate

Structural Differences :

- Substituents: Additional cyano (–CN), hydroxy (–OH), phenyl, and methyl groups at positions 2, 3, 4, 5, and 4.

Aminoethylpiperazine Derivatives with 4,4-Dimethyl-2,6-dioxocyclohexylidene

Structural Differences :

- Complexity: Larger structures (e.g., 4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-N-phenylpiperazine-1-carboxamide; MW: 412.53 g/mol) .

Research Implications

- Synthetic Chemistry : this compound serves as a foundational building block, while N-Dde and piperazine derivatives expand utility in drug discovery.

- Safety Considerations : Methyl and ethyl esters share similar hazards, necessitating strict handling protocols .

Biological Activity

Ethyl 4,4-dimethyl-2,6-dioxocyclohexane-1-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to a range of biological activities, making it a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring with two ketone groups and an ester functional group. This structure allows it to engage in diverse chemical reactions and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve the disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus cereus | 14 |

| Salmonella typhi | 10 |

This data suggests that the compound could be developed as a potential antimicrobial agent in clinical settings.

2. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated its ability to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-8 in macrophages . This property indicates potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in oxidative stress pathways. By forming stable complexes with these enzymes, it can modulate their activity and exert antioxidant effects.

- Interaction with Cellular Targets : this compound interacts with specific molecular targets within cells, influencing various biochemical pathways that regulate inflammation and microbial resistance .

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. The study employed standard disk diffusion methods to assess the zone of inhibition and confirmed the compound's potential as a lead candidate for new antimicrobial drugs .

Research on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. Researchers treated macrophage cell lines with varying concentrations of this compound and measured cytokine levels using ELISA assays. The findings revealed a dose-dependent reduction in IL-6 and IL-8 production, supporting its use in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.